molecular formula C9H17ClN2OSi B13975788 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No.: B13975788
M. Wt: 232.78 g/mol
InChI Key: SCGXEILEUYEYLA-UHFFFAOYSA-N
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Description

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro group at the fourth position and a trimethylsilyl-ethoxy-methyl group at the first position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroimidazole and 2-(trimethylsilyl)ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2-(trimethylsilyl)ethanol.

    Formation of Intermediate: The deprotonated 2-(trimethylsilyl)ethanol reacts with 4-chloroimidazole to form an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, such as methylation, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as imidazole N-oxides, can be obtained.

    Hydrolysis Products: The hydrolysis of the trimethylsilyl-ethoxy-methyl group yields the corresponding alcohol and imidazole derivative.

Scientific Research Applications

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the trimethylsilyl-ethoxy-methyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chloro group and the trimethylsilyl-ethoxy-methyl group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H17ClN2OSi

Molecular Weight

232.78 g/mol

IUPAC Name

2-[(4-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H17ClN2OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8H2,1-3H3

InChI Key

SCGXEILEUYEYLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)Cl

Origin of Product

United States

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